2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid
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Overview
Description
2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with an appropriate amino acid derivative. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid under reflux conditions in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with benzoxazole derivatives and exhibit similar biological activities.
Benzimidazole Derivatives: These compounds also contain a fused benzene and heterocyclic ring and are known for their pharmacological properties.
Uniqueness
2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O4 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c1-13-8-3-2-6(4-7(12)10(14)15)5-9(8)17-11(13)16/h2-3,5,7H,4,12H2,1H3,(H,14,15) |
InChI Key |
QFBHHJZKYHJPAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(C(=O)O)N)OC1=O |
Origin of Product |
United States |
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